3-(Pentafluorosulfur)phenylacetic acid
Description
Introduction to 3-(Pentafluorosulfur)phenylacetic acid
This compound belongs to a specialized class of organofluorine compounds featuring the pentafluorosulfanyl (SF5) functional group. This functional group imparts distinctive physical and chemical properties that make such compounds particularly valuable in various scientific applications. The strategic positioning of the SF5 group at the meta position of the phenylacetic acid framework creates a molecule with potential applications in advanced materials, medicinal chemistry, and synthetic organic chemistry.
Historical Development of Pentafluorosulfanyl Chemistry
Research into the pentafluorosulfanyl functional group began in the 1950s, marking the early exploration of hypervalent sulfur-fluorine chemistry. Initially, hypervalent sulfur-fluorine-containing compounds were generated by reacting thiols with high oxidation state metal fluorides, such as CoF3. These compounds were also produced through electrochemical means, specifically electrochemical fluorination (ECF). However, these early techniques proved limiting due to their lack of selectivity and prohibitive costs.
The use of fluorine and fluorine-containing functional groups in medicinal chemistry, agrochemicals, and advanced materials has grown substantially over the past fifty years. This increase in utility tracks with notable developments and refinements in safe and accessible synthetic methodology, both for discovery and development purposes and subsequent manufacturing.
A significant breakthrough in advancing pentafluorosulfanyl chemistry came from the Umemoto group in 2008 with the development of a two-step route to aryl-SF5 derivatives. This involved initial formation of an aryl-SF4Cl intermediate using aryl disulfide, Cl2, and KF or CsF in acetonitrile, followed by halogen exchange using a Lewis acidic fluoride source such as ZnF2, AgF, or HF. This patented process was published in 2012 and provided good yields for the chlorinated intermediate formation and modest yields for the final fluorine introduction.
Despite these advances, the development and deployment of pentafluorosulfanyl chemistry faced significant delays due to the lack of easily available reagents. Historically, the primary reagents used for synthesizing pentafluorosulfanyl-containing compounds were SF5Cl and SF5Br, which remained difficult to synthesize, cost prohibitive, and challenging to utilize without specialized equipment like vacuum lines.
More recently, there has been a surge of interest in pentafluorosulfanyl chemistry. A notable advancement has been the development of a continuous flow synthesis of pentafluorosulfanyl chloride (SF5Cl), which is the most common reagent for synthesizing SF5-substituted compounds. This synthesis utilizes inexpensive and easy-to-handle reagents: sulfur powder (S8), trichloroisocyanuric acid (TCCA), and potassium fluoride (KF).
Significance in Organofluorine Chemistry
The pentafluorosulfanyl group holds special interest among fluorine-containing substituents due to its unique properties. It is often referred to as a "super-trifluoromethyl" group because it enhances many of the properties that make the trifluoromethyl group valuable in pharmaceutical and agrochemical applications.
Compounds with fluorine-containing substituents such as trifluoromethyl and pentafluorosulfanyl groups possess attractive chemical and biological properties. These groups significantly affect the electronic and steric parameters of molecules, often improving bioavailability and pharmacokinetics.
The pentafluorosulfanyl group confers several advantageous properties to molecules:
- High thermal stability and inertness to hydrolysis, superior to trifluoromethyl groups
- Increased polarity due to high electronegativity
- Superior lipophilicity compared to many other functional groups
- High steric bulk that can influence molecular conformation
- Highly electron-withdrawing nature that alters the electronic distribution within molecules
- Square pyramidal geometry that creates unique spatial arrangements
These distinctive properties make pentafluorosulfanyl-containing compounds, including this compound, valuable for various applications in chemistry and related fields.
Chemical Identity and Nomenclature
CAS Registry Information (1211578-68-5)
This compound is registered in the Chemical Abstracts Service registry with the number 1211578-68-5. This unique identifier confirms the specific chemical identity of the compound and allows for consistent referencing in scientific literature and databases. The compound is also identified in various chemical databases with specific codes, such as MDL Number MFCD16652414.
Molecular Formula (C₈H₇F₅O₂S) and Structure
This compound has the molecular formula C₈H₇F₅O₂S, corresponding to a molecular weight of 262.194 g/mol. The structure consists of a phenyl ring with a pentafluorosulfanyl (SF5) group at the meta position (position 3) and an acetic acid group (CH2COOH) attached to position 1.
The structural representation can be described using the SMILES notation: C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(=O)O.
The International Chemical Identifier (InChI) Key for this compound is MUXKXZMWGCIFAW-UHFFFAOYSA-N.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1211578-68-5 |
| Molecular Formula | C₈H₇F₅O₂S |
| Molecular Weight | 262.194 g/mol |
| InChI Key | MUXKXZMWGCIFAW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(=O)O |
| Standard Purity | 97% |
The pentafluorosulfanyl group consists of a central sulfur atom bonded to five fluorine atoms in a square pyramidal arrangement. This unique geometry contributes to the distinctive properties of the SF5 group and its derivatives. The acetic acid moiety provides functional versatility, allowing the compound to participate in various chemical transformations through its carboxylic acid group.
Structural Relatives and Analogues
Several structural relatives and analogues of this compound have been synthesized and studied. These compounds differ in the position of the pentafluorosulfanyl group on the phenyl ring or include additional functional groups:
4-(Pentafluorosulfur)phenylacetic acid (CAS: 1839048-23-5)
2-Fluoro-4-(pentafluorothio)phenylacetic acid (CAS: 1240257-93-5)
4-(Pentafluorosulfur)benzylamine (CAS: 771573-35-4)
Table 2: Comparison of this compound and its Structural Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | SF₅ Position | Additional Features |
|---|---|---|---|---|---|
| This compound | 1211578-68-5 | C₈H₇F₅O₂S | 262.194 | meta (3) | - |
| 4-(Pentafluorosulfur)phenylacetic acid | 1839048-23-5 | C₈H₇F₅O₂S | 262.194 | para (4) | - |
| 2-Fluoro-4-(pentafluorothio)phenylacetic acid | 1240257-93-5 | C₈H₆F₆O₂S | 280.184 | para (4) | Fluorine at position 2 |
| 4-(Pentafluorosulfur)benzylamine | 771573-35-4 | C₇H₈F₅NS | 233.202 | para (4) | Amine group instead of carboxylic acid |
These related compounds form part of a growing family of pentafluorosulfanyl-substituted aromatic compounds that are being explored for various applications in chemistry and materials science. The diversity of these analogues demonstrates the versatility of pentafluorosulfanyl chemistry and its potential for creating molecules with tailored properties.
The research into these compounds continues to expand as synthetic methods for incorporating the pentafluorosulfanyl group become more accessible and cost-effective. This growing accessibility has enabled broader exploration of the structure-activity relationships and physical properties of these unique organofluorine compounds.
Properties
IUPAC Name |
2-[3-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-2-6(4-7)5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXKXZMWGCIFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Properties and Reactivity
- 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid has a molecular weight of approximately 280.19 g/mol. The presence of fluorine and a pentafluorosulfur group attached to a phenylacetic acid backbone gives it unique chemical properties and reactivity. Its reactivity is due to the electronegative fluorine and sulfur atoms, influencing reactions in organic synthesis.
Synthesis Methods for Related Compounds
- Carbonylation of Toluene : Substituted phenylacetic acids can be produced by direct carbonylation of toluene compounds using a transition metal catalyst. This method uses toluene-based compounds and alcohols as raw materials and can be hydrolyzed to obtain substituted phenylacetic acid-based compounds in high yield. For example, ethyl p-fluorophenylacetate can be converted to p-fluorophenylacetic acid by dissolving it in 1,4-dioxane, adding 6 N sodium hydroxide solution, heating to 60° C, and then adjusting the pH to 1 with 2 N hydrochloric acid.
- From Benzyl Cyanide : Phenylacetic acid can be prepared by heating benzyl cyanide to 50-100°C, dropwise adding concentrated hydrochloric acid for hydrolysis, performing reduced pressure distillation to obtain a phenylacetic acid crude product, performing cooling, crystallization, and suction filtration, washing a filter cake with water, and performing drying to obtain the phenylacetic acid finished product.
Process for 2,4,5-Trifluorophenylacetic Acid
- A process for the preparation of 2,4,5-trifluorophenylacetic acid involves reacting a compound of formula (VII) with SOCl$$2$$ or PCl$$5$$ in a solvent such as fluorobenzene at around 80°C. The resulting mixture is neutralized with a saturated aqueous solution of Na$$2$$CO$$3$$ and extracted with pentane. The combined organic phases are washed with aqueous NaHCO$$3$$ and brine, then dried with MgSO$$4$$ and concentrated.
Phenylacetic Acid Production
- Phenylacetic acid can be produced by combining sodium, chlorobenzene, toluene, and a catalyst to form a suspension. A high-speed mixer is used to create a suspension of sodium in toluene, and a catalyst is added to accelerate the reaction of sodium with chlorobenzene, resulting in the formation of phenylsodium.
Analogues and their Differences
| Compound Name | Key Differences |
|---|---|
| 3-Fluorophenylacetic acid | Lacks the pentafluorosulfur group; less reactive |
| 5-(Pentafluorosulfur)phenylacetic acid | Lacks the fluorine atom; affects chemical properties |
| 3-Fluoro-4-(pentafluorosulfur)phenylacetic acid | Different substitution pattern; variations in reactivity |
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorosulfur)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide or thiol derivatives.
Substitution: The pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
3-(Pentafluorosulfur)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pentafluorosulfur)phenylacetic acid involves its interaction with molecular targets through its pentafluorosulfur group. This group can participate in various chemical reactions, including electrophilic and nucleophilic interactions, which can modulate the activity of enzymes and other proteins. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism
The positional isomer 4-(Pentafluorosulfur)phenylacetic acid (CAS: 95668-20-5) differs only in the substitution of the -SF₅ group at the para position. This subtle change significantly impacts molecular polarity and intermolecular interactions. However, meta-substitution may offer superior steric accessibility for reactions at the acetic acid moiety, influencing its reactivity in synthetic pathways .
Table 1: Comparison of Positional Isomers
| Compound | Substitution Position | Molecular Formula | Key Properties |
|---|---|---|---|
| 3-(Pentafluorosulfur)phenylacetic acid | Meta | C₈H₇F₅O₂S | Higher steric hindrance, lower symmetry |
| 4-(Pentafluorosulfur)phenylacetic acid | Para | C₈H₇F₅O₂S | Enhanced symmetry, potential thermal stability |
Fluorination Degree and Substituent Effects
Compared to 3-fluorophenylacetic acid (CAS: 67617), which has a single fluorine atom at the meta position, this compound exhibits markedly increased electronegativity and lipophilicity due to the -SF₅ group. The -SF₅ group’s strong electron-withdrawing nature reduces the pKa of the acetic acid moiety (≈1.5–2.5), enhancing acidity compared to mono-fluorinated analogs (pKa ≈2.8–3.5) .
Polyfluorinated analogs such as 2,3,4,5,6-pentafluorophenylacetic acid (CAS: N/A) demonstrate even higher electronegativity but lack the sulfonyl group’s steric bulk. This difference may render the pentafluorosulfur derivative less volatile and more resistant to enzymatic degradation, as seen in PFAS compounds .
Functional Group Variants
Replacing the acetic acid group with a sulfonic acid moiety (e.g., benzenesulfonic acid derivatives in ) increases water solubility and acidity (pKa ≈0–1). However, sulfonic acids are less lipophilic, limiting their utility in lipid-rich environments. In contrast, this compound balances moderate solubility (from the -COOH group) with lipophilicity (from -SF₅), making it suitable for applications requiring both aqueous and organic phase compatibility .
Biological Activity
3-(Pentafluorosulfur)phenylacetic acid is a fluorinated phenylacetic acid derivative that has garnered attention for its unique chemical properties and potential biological activities. This compound, identified by its CAS number 1211578-68-5, is notable for its application in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impact.
Chemical Structure and Properties
The structural formula of this compound consists of a phenyl ring substituted with a pentafluorosulfur group and an acetic acid moiety. The presence of multiple fluorine atoms significantly enhances the compound's lipophilicity and metabolic stability, influencing its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
Pharmacokinetics
Research indicates that this compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB). This property makes it a candidate for central nervous system (CNS) applications.
Dosage Effects in Animal Models
In animal studies, the effects of this compound vary with dosage. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Toxicity studies reveal dose-dependent adverse effects, including hepatotoxicity and nephrotoxicity at elevated concentrations.
Metabolic Pathways
The compound primarily interacts with cytochrome P450 enzymes, influencing metabolic pathways. Inhibition of CYP1A2 alters the metabolism of various drugs and xenobiotics, potentially leading to drug-drug interactions.
Case Studies
- Antimicrobial Efficacy : A study investigating phenylacetic acid derivatives showed that they could inhibit the growth of Agrobacterium tumefaciens, suggesting a mechanism involving disruption of cellular integrity and metabolic processes .
- Gene Expression Modulation : In agricultural research, phenylacetic acid has been shown to enhance the expression of genes related to stress responses in plants, indicating its potential as a biostimulant in crop production .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibition; potential antimicrobial | CYP1A2 inhibition; membrane disruption |
| Phenylacetic acid | Antibacterial; plant growth regulation | Membrane integrity disruption; gene modulation |
| Other fluorinated acids | Variable antimicrobial effects | Similar mechanisms as above |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(pentafluorosulfur)phenylacetic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. For example, introducing the pentafluorosulfur (-SF₅) group to phenylacetic acid derivatives via NAS requires anhydrous conditions and catalysts like K₂CO₃ in DMF at 80–100°C . Fluorinated intermediates (e.g., 3-fluorophenylacetic acid derivatives) are critical precursors, with yields highly dependent on solvent polarity and exclusion of moisture .
- Key Data :
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Fluorophenylacetic acid | K₂CO₃ | DMF | 62–68 | |
| Pentafluorosulfur benzene | Pd(OAc)₂ | THF | 45–50 |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : NMR is critical for identifying SF₅ group symmetry (δ ~80–85 ppm for axial F; δ ~55–60 ppm for equatorial F). NMR resolves the acetic acid proton (δ 12–13 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and SF₅ asymmetric stretches at 740–760 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M-H]⁻ at m/z 282.01 (calculated for C₈H₅F₅O₂S) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodology : Use Hansen solubility parameters (HSPs) to screen solvents. Polar aprotic solvents (DMF, DMSO) enhance solubility due to strong dipole interactions with the SF₅ group. Hydrophobic solvents (hexane) are ineffective. Quantitative solubility can be measured via UV-Vis at λ = 260 nm .
Advanced Research Questions
Q. How do electronic effects of the SF₅ group influence the acidity and reactivity of this compound?
- Methodology :
- Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal the SF₅ group’s strong electron-withdrawing effect, lowering the pKa of the acetic acid moiety (predicted pKa ≈ 2.1 vs. 4.7 for phenylacetic acid) .
- Experimental Validation : Potentiometric titration in aqueous ethanol (50%) confirms enhanced acidity (ΔpKa = ~2.5) compared to non-fluorinated analogs .
Q. What analytical strategies detect environmental degradation products of this compound?
- Methodology :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in H₂O:ACN) to identify sulfonic acid derivatives (e.g., perfluoroalkyl sulfonates) via characteristic fragments (m/z 99 for CF₃⁻) .
- Ecotoxicity Assays : Daphnia magna acute toxicity tests (48-hr LC₅₀) assess environmental impact, with SF₅ derivatives showing higher bioaccumulation than PFOS .
Q. How can researchers resolve contradictions in reported reaction kinetics for SF₅-substituted arylacetic acids?
- Methodology :
- Systematic Variation : Replicate studies under controlled O₂/moisture levels (e.g., glovebox vs. ambient conditions). For example, SF₅ group hydrolysis in aqueous media may skew kinetic data .
- Meta-Analysis : Apply Arrhenius parameter comparisons across studies (e.g., activation energy discrepancies >10 kJ/mol indicate methodological inconsistencies) .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility values for this compound?
- Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) and residual solvent content (e.g., DMF traces in recrystallized samples).
- Resolution : Use powder XRD to confirm phase purity and Karl Fischer titration to quantify moisture .
Theoretical Frameworks
Q. How can ligand-substrate interaction models optimize catalytic modifications of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
